molecular formula C11H11NO3 B8297340 (2RS)-2-(2-cyanophenoxy)butyric acid

(2RS)-2-(2-cyanophenoxy)butyric acid

Cat. No.: B8297340
M. Wt: 205.21 g/mol
InChI Key: JVUPJBPYZDJUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2RS)-2-(2-Cyanophenoxy)butyric acid is a chiral carboxylic acid derivative featuring a 2-cyanophenoxy substituent attached to a butyric acid backbone. For instance, compounds with aryloxy or cyanophenoxy groups are often intermediates in drug development, such as in the synthesis of anticonvulsants like Brivaracetam . The racemic form (2RS) indicates a mixture of enantiomers, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(2-cyanophenoxy)butanoic acid

InChI

InChI=1S/C11H11NO3/c1-2-9(11(13)14)15-10-6-4-3-5-8(10)7-12/h3-6,9H,2H2,1H3,(H,13,14)

InChI Key

JVUPJBPYZDJUEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2RS)-2-(2-cyanophenoxy)butyric acid with key analogs from the evidence, focusing on substituents, molecular properties, and roles:

Compound Name Substituent Molecular Formula Key Role/Application Reference Standard (if applicable)
This compound 2-cyanophenoxy C₁₁H₁₁NO₃ Potential intermediate in drug synthesis Not explicitly listed
(2RS)-2-(4-Formylphenyl)propanoic acid 4-formylphenyl C₁₀H₁₀O₃ Genotoxic impurity in ibuprofen MM0002.26
(2RS)-2-(4-Ethylphenyl)propanoic acid 4-ethylphenyl C₁₁H₁₄O₂ Pharmaceutical impurity MM0002.35
2-Furoic acid Furan-2-yl C₅H₄O₃ Industrial chemical (corrosive agent) CAS 88-14-2
2-Hydroxyisobutyric acid Hydroxy-isopropyl C₄H₈O₃ Research chemical (handling hazards) CAS 594-61-6

Key Observations :

  • Substituent Effects: The 2-cyanophenoxy group in the target compound is electron-withdrawing, likely increasing acidity compared to alkyl-substituted analogs (e.g., 4-ethylphenyl). This property may enhance reactivity in esterification or amidation reactions .
  • Toxicity Profile: Unlike genotoxic impurities like (2RS)-2-(4-formylphenyl)propanoic acid (detected via UPLC-MS/MS at 0.0000019% LOD ), the cyanophenoxy group’s toxicity remains uncharacterized in the evidence. However, its structural similarity to nitrile-containing compounds warrants caution in handling.
  • Synthetic Utility : The compound’s racemic nature contrasts with enantiopure intermediates used in drugs like Brivaracetam, where enzymatic resolution achieves high chiral purity .

Analytical Methods

  • UPLC-MS/MS: Effective for detecting trace impurities (e.g., 0.4642 ng/mL LOD for (2RS)-2-(4-formylphenyl)propanoic acid) . Similar methods could be adapted for the target compound.
  • Chromatographic Conditions : Agilent Poroshell columns with gradient elution (0.1% formic acid/acetonitrile) are proven for resolving acidic analogs .

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